4-methyl-2-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-1,3-benzothiazole
Description
The compound 4-methyl-2-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-1,3-benzothiazole features a benzothiazole core linked via a piperazine bridge to a triazolopyridazine moiety. Key structural attributes include:
- Benzothiazole ring: Known for diverse bioactivities, including antimicrobial and anticancer properties.
- Piperazine linker: Enhances solubility and facilitates interaction with biological targets.
- Triazolopyridazine group: A nitrogen-rich heterocycle contributing to binding affinity, as seen in bromodomain inhibitors like AZD5153 .
- Methyl substituents: At the 4-position of benzothiazole and 3-position of triazolopyridazine, likely improving metabolic stability compared to bulkier groups.
Properties
IUPAC Name |
4-methyl-2-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7S/c1-12-4-3-5-14-17(12)19-18(26-14)24-10-8-23(9-11-24)16-7-6-15-21-20-13(2)25(15)22-16/h3-7H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOVNNGLTUSPWQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C4=NN5C(=NN=C5C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound “4-methyl-2-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-1,3-benzothiazole” is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold. This class of compounds has been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects. The primary targets of this compound are likely to be enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase.
Mode of Action
The compound interacts with its targets through specific interactions facilitated by its hydrogen bond accepting and donating characteristics. This allows the compound to bind to different target receptors, leading to changes in their activity. For instance, in the case of anticancer activity, the compound has been found to inhibit PARP-1 and EGFR targets.
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For example, its anticancer activity involves the inhibition of DNA repair pathways in cancer cells, making them more vulnerable to DNA-damage response suppression. The compound’s antimicrobial activity may involve the disruption of essential microbial enzymes, leading to the inhibition of microbial growth.
Result of Action
The compound’s action results in various molecular and cellular effects. For instance, it has been found to exhibit cytotoxic activities against MDA-MB-231 cells, a type of breast cancer cell. It induces apoptosis in these cells, upregulates P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, and downregulates the Bcl2 level.
Comparison with Similar Compounds
Comparison with Structural Analogs
AZD5153 ()
- Structure: Bivalent triazolopyridazine-piperidine-phenoxyethyl system.
- Key Differences: Replaces benzothiazole with a phenoxyethyl group. Methoxy substituent on triazolopyridazine vs. methyl in the target compound.
- Activity : Potent BRD4 inhibitor with tumor growth suppression via c-Myc downregulation. Bivalent binding enhances potency .
- Pharmacokinetics (PK) : Optimized for bioavailability and in vivo efficacy.
Compound (6-(4-ethylpiperazin-1-yl)-3-isopropyltriazolopyridazine)
- Structure : Triazolopyridazine with ethylpiperazine and isopropyl groups.
- Key Differences: Ethylpiperazine (vs. methylpiperazine in the target) may alter PK (e.g., longer half-life).
Compound (Benzothiazole-Pyrazoline Hybrid)
- Structure : Benzothiazole linked to pyrazoline via hydrazine.
- Key Differences :
Substituent Effects on Activity and PK
Therapeutic Potential and Target Engagement
- BRD4 Inhibition : AZD5153’s success suggests triazolopyridazine derivatives like the target compound could be explored for epigenetic regulation .
- Antifungal Activity : Molecular docking in implies triazole-thiadiazole hybrids target fungal enzymes (e.g., 14-α-demethylase); similar mechanisms may apply to the target compound .
- Anticancer Applications : Benzothiazoles () and triazolopyridazines () synergize in targeting pathways like c-Myc and apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
